molecular formula C10H7BrF3NO B2884387 [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol CAS No. 2306278-30-6

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol

Cat. No.: B2884387
CAS No.: 2306278-30-6
M. Wt: 294.071
InChI Key: QSEYXBKEJFFJTA-UHFFFAOYSA-N
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Description

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a chemical compound with the molecular formula C10H7BrF3NO It is an indole derivative, characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 1-position of the indole ring, along with a methanol group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor followed by the introduction of the trifluoromethyl group and subsequent functionalization to introduce the methanol group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [4-Bromo-1-(trifluoromethyl)indol-6-yl]aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its binding affinity to various receptors and enzymes, potentially leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [4-Bromo-1-(trifluoromethyl)indole]: Lacks the methanol group, which may affect its reactivity and biological activity.

    [1-(Trifluoromethyl)indol-6-yl]methanol: Lacks the bromine atom, which can influence its chemical properties and applications.

    [4-Bromoindol-6-yl]methanol: Lacks the trifluoromethyl group, which can impact its overall stability and reactivity.

Uniqueness

The combination of the bromine, trifluoromethyl, and methanol groups in [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol makes it unique compared to other indole derivatives

Properties

IUPAC Name

[4-bromo-1-(trifluoromethyl)indol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYXBKEJFFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=CC(=C2)CO)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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